1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane and benzodiazole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may include batch or continuous processes, with a focus on optimizing yield and purity. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
1-(Oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Oxolan-2-ylmethyl)-1H-pyrrole-3-carboxylic acid: This compound shares a similar structure but differs in the heterocyclic ring, which may result in different chemical and biological properties.
1-(Oxolan-2-ylmethyl)-1H-pyrazole-4-amine: Another structurally related compound, which may exhibit distinct reactivity and applications due to the presence of the pyrazole ring.
1-(Oxolan-2-ylmethyl)-1H-benzimidazole-5-carboxylic acid: This compound is closely related but contains a benzimidazole ring, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCURZWODSHALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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